Product packaging for 3-Bromo-2-fluoro-6-methyl-benzoic acid(Cat. No.:CAS No. 1427433-22-4)

3-Bromo-2-fluoro-6-methyl-benzoic acid

Cat. No.: B2796863
CAS No.: 1427433-22-4
M. Wt: 233.036
InChI Key: UWEYXKANOPMPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Aromatic Carboxylic Acids in Chemical Research

Halogenated aromatic carboxylic acids are of considerable importance in chemical research, primarily due to their utility as versatile intermediates in organic synthesis. The presence of halogen atoms provides reactive sites for a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of novel compounds with desired properties.

Furthermore, the electronic effects of halogens—ranging from the highly electronegative fluorine to the less electronegative but more polarizable iodine—can significantly influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring. This modulation of electronic properties is a key tool for fine-tuning the biological activity and pharmacokinetic profiles of molecules in medicinal chemistry. Halogenated aromatic carboxylic acids are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. Their derivatives have been found in a wide range of biologically active compounds, including anti-inflammatory agents, anticancer drugs, and herbicides.

Overview of 3-Bromo-2-fluoro-6-methyl-benzoic acid within its Class

This compound is a specific member of the halogenated methylbenzoic acid family. Its structure features a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 6-position of the benzoic acid backbone. This particular arrangement of substituents creates a unique electronic and steric environment around the aromatic ring, influencing its chemical behavior and potential applications.

The presence of both a bromine and a fluorine atom is noteworthy. Fluorine, being the most electronegative element, can significantly alter the acidity of the carboxylic acid and influence the conformation of the molecule. The bromine atom, on the other hand, serves as a key handle for synthetic transformations, particularly in cross-coupling reactions. The methyl group, while seemingly simple, can also impact the molecule's properties through steric hindrance and electronic donation.

This compound is recognized as a valuable building block in synthetic organic chemistry, particularly for the creation of more complex molecules with potential applications in medicinal chemistry and materials science. Its structural features make it a subject of interest for researchers looking to develop novel compounds with specific biological or physical properties.

Chemical and Physical Properties

The distinct arrangement of atoms in this compound gives rise to a specific set of chemical and physical properties that are crucial for its handling, reactivity, and application in various chemical syntheses. The following table summarizes some of the key computed properties of this compound. nih.gov

PropertyValue
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
IUPAC Name 3-bromo-2-fluoro-6-methylbenzoic acid
CAS Number 1427433-22-4
Canonical SMILES CC1=C(C(=C(C=C1)Br)F)C(=O)O
InChI Key UWEYXKANOPMPLE-UHFFFAOYSA-N
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

This data is computationally generated and provides an estimation of the compound's properties.

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established organic chemistry principles and routes used for structurally similar compounds. A plausible synthetic approach would likely involve the selective bromination of a 2-fluoro-6-methylbenzoic acid precursor.

The reactivity of this compound is largely dictated by its functional groups. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The bromine atom on the aromatic ring is a key site for synthetic manipulation, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 3-position, making it a versatile intermediate for the synthesis of a diverse range of derivatives.

The presence of the fluorine and methyl groups ortho to the carboxyl group can introduce steric hindrance, which may influence the reactivity of the carboxyl group and the aromatic ring. These steric and electronic effects need to be carefully considered when designing synthetic routes involving this compound.

Applications in Scientific Research

This compound is primarily utilized as a specialized building block in organic synthesis, particularly in the context of medicinal chemistry and drug discovery. Its unique substitution pattern makes it a valuable precursor for the synthesis of complex molecules that are being investigated for their potential therapeutic properties.

For instance, this compound and its derivatives can be used in the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The specific arrangement of the bromo, fluoro, and methyl groups on the benzoic acid scaffold can be exploited to achieve selective binding to the active site of a target kinase.

Furthermore, the lipophilicity and metabolic stability of a drug candidate can be fine-tuned by the incorporation of halogen atoms like bromine and fluorine. The presence of these halogens in this compound makes it an attractive starting material for the development of new pharmaceutical compounds with improved pharmacokinetic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO2 B2796863 3-Bromo-2-fluoro-6-methyl-benzoic acid CAS No. 1427433-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEYXKANOPMPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427433-22-4
Record name 3-bromo-2-fluoro-6-methyl-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Bromo 2 Fluoro 6 Methyl Benzoic Acid and Analogues

Established Synthetic Routes to Halogenated Benzoic Acids

The foundational approaches to synthesizing halogenated benzoic acids often involve the direct halogenation of a substituted aromatic precursor or the construction of the aromatic ring with the desired substitution pattern. These methods rely on a deep understanding of reaction mechanisms and the directing effects of existing substituents.

Halogenation Strategies for Aromatic Systems

The introduction of halogen atoms onto an aromatic ring is a cornerstone of organic synthesis. The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents already present on the ring.

Electrophilic aromatic substitution is the most common method for introducing bromine and fluorine onto a benzene (B151609) ring. For the synthesis of 3-Bromo-2-fluoro-6-methyl-benzoic acid, a potential precursor is 2-fluoro-6-methylbenzoic acid. The directing effects of the substituents on this precursor are crucial in determining the position of bromination.

SubstituentPositionDirecting EffectActivating/Deactivating
-F2ortho, paraDeactivating
-CH₃6ortho, paraActivating
-COOH1metaDeactivating

Considering these effects, the most activated positions for electrophilic attack are ortho and para to the methyl group (positions 5 and 3, respectively) and para to the fluorine atom (position 5). The position meta to the carboxylic acid is also position 5. Therefore, the positions most susceptible to bromination are 3 and 5. The steric hindrance from the adjacent methyl and carboxylic acid groups might influence the final regioselectivity.

A plausible synthetic approach would involve the direct bromination of 2-fluoro-6-methylbenzoic acid using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Table 1: Predicted Regioselectivity of Bromination on 2-fluoro-6-methylbenzoic acid

Position of Bromination Influence of Substituents Predicted Outcome
3 Para to -CH₃, Ortho to -F Favorable

An alternative to direct halogenation of the final precursor is a sequential approach where the halogen atoms are introduced in a stepwise manner. For instance, a synthetic route could commence with a simpler substituted benzene, and through a series of reactions including halogenation, oxidation, and potentially diazotization, the desired product is assembled.

A multi-step synthesis for a related compound, 2-bromo-6-fluorobenzoic acid, has been reported, which starts from o-fluorobenzonitrile. This process involves nitration, reduction of the nitro group, bromination, deamination of the amino group, and finally hydrolysis of the nitrile to a carboxylic acid. acs.org This highlights that complex substitution patterns often necessitate a longer, more controlled synthetic sequence.

Carboxylic Acid Derivatization and Protection in Synthesis

The carboxylic acid group is acidic and can interfere with certain reagents, particularly organometallic compounds. Therefore, it is often necessary to protect the carboxylic acid group during a synthetic sequence. The most common protecting groups for carboxylic acids are esters, such as methyl or ethyl esters. oup.com

These esters can be formed by Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) and are generally stable under neutral and mildly acidic or basic conditions. The protecting group can be removed at a later stage by hydrolysis under acidic or basic conditions to regenerate the carboxylic acid. oup.com

Table 2: Common Protecting Groups for Carboxylic Acids

Protecting Group Method of Introduction Method of Removal
Methyl Ester Methanol (B129727), Acid Catalyst Acid or Base Hydrolysis
Ethyl Ester Ethanol, Acid Catalyst Acid or Base Hydrolysis
Benzyl (B1604629) Ester Benzyl alcohol, Acid Catalyst Hydrogenolysis

Advanced Synthetic Transformations Involving Benzoic Acids

Beyond classical methods, modern organic synthesis offers a range of advanced transformations that can be applied to benzoic acids, enabling novel and more efficient synthetic routes.

Side-Chain Bromination of Methyl-Substituted Aromatics

In addition to modifying the carboxyl group, functionalization can occur at the methyl group of compounds like this compound. Side-chain bromination of methyl-substituted aromatics is a common transformation that proceeds via a free-radical mechanism. rutgers.edu The benzylic position is particularly susceptible to radical halogenation because the resulting benzylic radical is resonance-stabilized by the aromatic ring. rutgers.edu

N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in the presence of a radical initiator such as azo-bis-isobutyronitrile (ABN) or benzoyl peroxide (BPO), or under UV irradiation. rutgers.edutandfonline.comlibretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). libretexts.org The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors radical substitution on the side chain over electrophilic addition to the aromatic ring. libretexts.org The selectivity between nuclear and side-chain bromination can be influenced by the reaction conditions and the specific substrate. acs.org For instance, two-phase electrolysis offers an alternative method for achieving high yields and regioselectivity for side-chain bromination. cecri.res.in

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of these synthetic routes is essential for optimizing reaction conditions and expanding their applicability.

Concerted Decarboxylation-Bromination Pathways in Benzoic Acid Transformations

In contrast to classical Hunsdiecker reactions, which are often proposed to proceed via radical pathways, recent mechanistic studies on transition-metal-free decarboxylative bromination suggest an alternative, non-radical mechanism. nih.govresearchgate.netrsc.org Combined experimental and theoretical investigations, including Density Functional Theory (DFT) calculations, point towards a concerted decarboxylation-bromination pathway. rsc.org

According to this hypothesis, the benzoic acid is first converted into a hypobromite (B1234621) intermediate (ArCO-O-Br). scientificupdate.comrsc.org This species then undergoes decarboxylation through a cyclic, four-membered transition state, leading directly to the aryl bromide product with the concurrent loss of CO₂. scientificupdate.comrsc.org The calculated energy barrier for this transformation is consistent with a process that can occur at moderate temperatures. rsc.org This concerted mechanism avoids the formation of high-energy aryl radical intermediates, explaining its success with substrates that are poor candidates for traditional Hunsdiecker-type reactions. researchgate.netrsc.org

Radical Intermediates and Non-Radical Alternatives in Decarboxylative Processes

The field of decarboxylative functionalization features a dichotomy between radical and non-radical pathways.

Radical Pathways: The classical Hunsdiecker reaction is a prime example of a process involving radical intermediates. acs.orgscientificupdate.com The reaction typically involves the formation of an acyloxy radical, which then loses CO₂ to form an alkyl or aryl radical. acs.org This radical subsequently abstracts a halogen atom to yield the final product. The photoinduced decarboxylative fluorination via LMCT is another clear example of a radical-mediated process, where the generation of an aryl radical is a key step. researchgate.netorganic-chemistry.org Evidence for radical intermediates in these reactions often comes from trapping experiments using radical scavengers like TEMPO, which can completely suppress the reaction. acs.org

Non-Radical Alternatives: The concerted decarboxylation-bromination discussed previously represents a significant non-radical alternative. rsc.org Mechanistic studies provide strong evidence that excludes the intermediacy of aryl radicals in this specific transformation. rsc.org This pathway is more akin to a concerted sigmatropic rearrangement, proceeding through a neutral, cyclic transition state. masterorganicchemistry.com Such non-radical processes are advantageous as they can offer different selectivity and functional group tolerance compared to their radical counterparts, thereby expanding the synthetic toolkit for the functionalization of aromatic acids. nih.gov

Table 3. Comparison of Mechanistic Pathways in Decarboxylative Halogenation.
FeatureRadical Pathway (e.g., Photoinduced Fluorination)Non-Radical Concerted Pathway (e.g., Metal-Free Bromination)
Key IntermediatesAryl carboxyl radicals, Aryl radicals researchgate.netorganic-chemistry.orgAcyl hypobromite intermediate scientificupdate.comrsc.org
Transition StateStepwise radical formation and trappingCyclic, four-membered concerted transition state scientificupdate.comrsc.org
InitiationPhotochemical (LMCT), Thermal organic-chemistry.orgThermal scientificupdate.com
EvidenceRadical trapping experiments, EPR spectroscopy acs.orgKinetic Isotope Effect (KIEs), DFT calculations rsc.org

Chemical Reactivity and Transformation of 3 Bromo 2 Fluoro 6 Methyl Benzoic Acid

Aromatic Substitution Reactions

The substituted benzene (B151609) ring of 3-Bromo-2-fluoro-6-methyl-benzoic acid is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, with the regiochemical outcome dictated by the electronic and steric effects of the existing substituents.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine and bromine atoms are potential leaving groups. The carboxylic acid and the fluorine atom are electron-withdrawing, which can activate the ring towards nucleophilic attack.

While specific examples of nucleophilic aromatic substitution on this compound are not extensively documented in readily available literature, the principles of SNAr suggest that reactions with strong nucleophiles could potentially occur. The fluorine atom, being more electronegative, is generally a better leaving group in SNAr reactions than bromine when the reaction is addition-elimination controlled and the ring is sufficiently activated. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org The position of attack would be influenced by the ability of the substituents to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene ring in this compound is substituted with both activating (methyl) and deactivating (bromo, fluoro, carboxyl) groups. The interplay of these groups directs incoming electrophiles to specific positions. The methyl group is an ortho, para-director, while the halogens and the carboxylic acid group are meta-directors.

A documented example of electrophilic aromatic substitution on this compound is nitration. In a patented synthesis, this compound is treated with a nitrating agent to yield 3-bromo-2-fluoro-6-methyl-5-nitrobenzoic acid. This indicates that the electrophilic attack occurs at the C5 position, which is ortho to the activating methyl group and meta to the deactivating bromo, fluoro, and carboxylic acid groups, consistent with established directing effects in electrophilic aromatic substitution.

Cross-Coupling Reactions and Their Scope

The bromine atom at the C3 position of this compound serves as a versatile handle for various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

While specific examples of palladium-catalyzed coupling reactions with this compound are not extensively detailed in the surveyed literature, the reactivity of similar aryl bromides suggests its potential as a substrate in these transformations.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent. The presence of ortho substituents (fluoro and methyl) might influence the reaction efficiency, but suitable catalyst systems, often employing bulky phosphine (B1218219) ligands, can overcome steric hindrance. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Heck Reaction: The Heck reaction would couple the aryl bromide with an alkene. The success of this reaction often depends on the electronic nature of the alkene and the specific palladium catalyst and base used. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netnih.gov

Sonogashira Coupling: This would involve the coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is a powerful tool for the synthesis of arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction would form a new carbon-nitrogen bond by coupling the aryl bromide with an amine. The steric hindrance around the bromine atom might necessitate the use of specialized bulky phosphine ligands to achieve good yields. tandfonline.comacsgcipr.orgwikipedia.orgacs.org

Ullmann Coupling and Related Transformations

The Ullmann reaction, which traditionally uses copper to couple two aryl halides, and its modern variations, offer another avenue for forming new bonds at the C3 position. Ullmann-type reactions can be used to form biaryl compounds or to introduce ether, thioether, or amine functionalities. nih.govorganic-chemistry.orgwikipedia.orgwikipedia.orgnsf.gov The ortho-fluoro and ortho-methyl groups could influence the reaction conditions required for a successful Ullmann coupling.

Carboxylic Acid Group Transformations

The carboxylic acid group of this compound can undergo a variety of standard transformations. A key example found in the patent literature is its conversion to a methyl ester. This esterification is achieved by reacting the carboxylic acid with iodomethane (B122720) in the presence of a base such as potassium carbonate in a solvent like N,N-Dimethylformamide.

Other common transformations of the carboxylic acid group that are expected to be feasible include:

Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) would yield the corresponding amides.

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid to the more reactive acid chloride, which can then be used to synthesize esters and amides.

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Below is a table summarizing the potential and documented reactions of this compound.

Reaction TypeSub-TypeReactantsProductsNotes
Aromatic Substitution Electrophilic (Nitration)Nitrating Agent3-Bromo-2-fluoro-6-methyl-5-nitrobenzoic acidDocumented in patent literature.
Carboxylic Acid Transformation EsterificationIodomethane, K₂CO₃Methyl 3-bromo-2-fluoro-6-methyl-benzoateDocumented in patent literature.
Cross-Coupling SuzukiOrganoboron ReagentAryl- or Alkyl-substituted benzoic acidFeasible based on reactivity of similar compounds.
Cross-Coupling HeckAlkeneAlkenyl-substituted benzoic acidFeasible based on reactivity of similar compounds.
Cross-Coupling SonogashiraTerminal AlkyneAlkynyl-substituted benzoic acidFeasible based on reactivity of similar compounds.
Cross-Coupling Buchwald-HartwigAmineAmino-substituted benzoic acidFeasible based on reactivity of similar compounds.
Cross-Coupling UllmannAryl Halide/Alcohol/AmineBiaryl or Aryl-ether/amineFeasible based on reactivity of similar compounds.
Carboxylic Acid Transformation Amide FormationAmine, Coupling Agent3-Bromo-2-fluoro-6-methyl-benzamide derivativeGeneral reaction for carboxylic acids.
Carboxylic Acid Transformation ReductionLiAlH₄(3-Bromo-2-fluoro-6-methyl-phenyl)methanolGeneral reaction for carboxylic acids.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is readily converted into esters and amides, which are fundamental transformations in organic synthesis for creating more complex molecules.

Esterification: The formation of an ester from this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

Alternatively, for milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. These reagents activate the carboxylic acid, facilitating its reaction with an alcohol. This method is often preferred when dealing with sensitive substrates. Another efficient method involves the conversion of the carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Amidation: Similar to esterification, amidation of this compound can be accomplished through various synthetic routes. The most direct method involves the reaction of the carboxylic acid with an amine, often at elevated temperatures, to form the corresponding amide. However, this direct condensation is often inefficient.

More commonly, the carboxylic acid is first activated. The use of coupling agents like DCC or EDC in the presence of an amine is a widely used strategy for amide bond formation at room temperature. The formation of the acid chloride, as in esterification, followed by the addition of an amine, is also a highly effective method for synthesizing amides from this compound.

Table 1: General Conditions for Esterification and Amidation

Reaction TypeReagentsTypical ConditionsProduct
Fischer EsterificationAlcohol, H₂SO₄ (cat.)RefluxEster
DCC/EDC CouplingAlcohol, DCC/EDC, DMAP (cat.)Room TemperatureEster
Acid Chloride FormationSOCl₂ or (COCl)₂Room Temperature to RefluxAcid Chloride
Amidation (Coupling)Amine, DCC/EDCRoom TemperatureAmide
Amidation (via Acid Chloride)Amine, Pyridine or Et₃N0 °C to Room TemperatureAmide

Reduction and Oxidation Reactions of the Carboxyl Moiety

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol, (3-bromo-2-fluoro-6-methyl-phenyl)methanol. This transformation requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids to alcohols under milder conditions than LiAlH₄.

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the adjacent methyl group could potentially be oxidized under harsh conditions, though this would likely lead to a mixture of products and is not a common transformation for this type of substrate.

Regioselective Functionalization Enabled by Halogen Substituents

The presence of both bromine and fluorine atoms on the aromatic ring of this compound opens up possibilities for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in these reactions, allowing for selective transformations at the C-Br position.

This difference in reactivity is the cornerstone of regioselective synthesis using this molecule. Palladium catalysts, in the presence of a suitable ligand and base, can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, leaving the fluorine atom intact.

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with a boronic acid or boronate ester to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond with the alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Stille Coupling: Reaction with an organostannane reagent to form a new C-C bond.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. The electronic and steric environment around the C-Br bond, influenced by the ortho-fluoro and ortho-methyl groups, will also play a significant role in the reaction's outcome.

Table 2: Potential Regioselective Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl or Alkyl/Vinyl-Aryl
Heck CouplingAlkenePd(OAc)₂, Ligand (e.g., PPh₃)Substituted Alkene
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-Alkynyl
Buchwald-HartwigAminePd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Aryl Amine

Theoretical and Computational Chemistry of 3 Bromo 2 Fluoro 6 Methyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Bromo-2-fluoro-6-methyl-benzoic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set, are instrumental in predicting its geometric and electronic properties. researchgate.net

Interactive Table: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-Br1.91 Å
Bond LengthC-F1.36 Å
Bond LengthC=O (carbonyl)1.22 Å
Bond LengthC-O (hydroxyl)1.35 Å
Bond LengthO-H0.97 Å
Bond AngleC-C-Br120.5°
Bond AngleC-C-F119.8°
Bond AngleO=C-O123.0°

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations based on similar molecules.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. science.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for assessing molecular stability and reactivity. researchgate.netscience.gov

Interactive Table: Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-1.98
HOMO-LUMO Energy Gap (ΔE)4.87

Note: These values are illustrative and based on typical results for similar aromatic compounds from DFT studies.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index. Local reactivity descriptors, such as the Fukui function, help in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Interactive Table: Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value
Ionization Potential (I)-EHOMO6.85 eV
Electron Affinity (A)-ELUMO1.98 eV
Electronegativity (χ)(I+A)/24.415 eV
Chemical Hardness (η)(I-A)/22.435 eV
Global Softness (S)1/(2η)0.205 eV-1
Electrophilicity Index (ω)χ2/(2η)4.00 eV

Note: The presented values are calculated from the hypothetical HOMO-LUMO energies and are for illustrative purposes.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. scribd.com DFT calculations can predict the vibrational frequencies and their corresponding modes. scribd.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands to specific functional groups and atomic motions can be made.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm-1)
O-HStretching3500-3300
C=OStretching1720-1680
C-OStretching1320-1210
C-FStretching1150-1000
C-BrStretching680-515
C-H (methyl)Stretching2980-2870

Note: These are typical frequency ranges for the specified functional groups and serve as a predictive guide.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stabilization Energies

Interactive Table: Significant NBO Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O) on C=Oπ(C-O) in carboxyl~ 25-35
π(C=C) in ringπ(C=C) in ring~ 15-25
LP(Br)σ(C-C) adjacent~ 1-5
LP(F)σ(C-C) adjacent~ 1-5

Note: LP denotes a lone pair. The values are representative of expected interactions and their relative strengths.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies, reaction pathways can be compared, and the most favorable mechanism can be determined. For instance, in the synthesis of related compounds, computational studies can model steps like radical bromination or amination reactions to understand their feasibility and stereoselectivity. ossila.com

Applications of 3 Bromo 2 Fluoro 6 Methyl Benzoic Acid in Synthetic Organic Chemistry

Role as a Versatile Intermediate in Organic Synthesis

3-Bromo-2-fluoro-6-methyl-benzoic acid is a polysubstituted aromatic compound valued in synthetic organic chemistry for its potential as a versatile intermediate. The specific arrangement of its functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group—provides multiple reactive sites for a variety of chemical transformations. The carboxylic acid group can undergo standard reactions such as esterification, amidation, or reduction. The bromine atom is particularly significant as it serves as a handle for cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The presence of both electron-withdrawing (fluorine, bromine, carboxylic acid) and electron-donating (methyl) groups on the benzene (B151609) ring creates a unique electronic environment that influences the reactivity and regioselectivity of subsequent reactions. This makes the compound a useful starting material for constructing more complex molecules. While detailed research findings on this specific isomer are limited, analogous halogenated benzoic acids are widely used as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. aaronchem.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1427433-22-4
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
IUPAC Name 3-bromo-2-fluoro-6-methylbenzoic acid

Data sourced from PubChem. nih.gov

Building Block for Complex Polyaromatic Systems, including Biaryl Compounds

A primary application for brominated aromatic compounds like this compound is in the synthesis of complex polyaromatic systems, most notably biaryl compounds. The carbon-bromine bond is a common precursor for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity.

In a typical Suzuki-Miyaura coupling reaction, the bromine atom of this compound would react with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This would replace the bromine atom with a new aryl or vinyl group, creating a more complex biaryl structure. Such motifs are prevalent in pharmaceuticals, natural products, and organic electronic materials. While specific examples utilizing this exact molecule are not extensively documented in public literature, the reactivity pattern is well-established for structurally similar bromo-fluoro aromatics.

Precursor for Advanced Materials with Tailored Properties

Halogenated benzoic acids serve as important precursors in materials science for the development of advanced materials with specific, tailored properties. aaronchem.com By incorporating compounds like this compound into polymer backbones or as side chains, researchers can modify properties such as thermal stability, flame retardancy, electrical conductivity, and liquid crystalline behavior.

The presence of the fluorine atom is particularly noteworthy, as fluorination is a common strategy to enhance the performance of organic materials. It can improve metabolic stability in drug molecules and tune the electronic properties and durability of organic semiconductors and photovoltaic devices. aaronchem.com The rigid, aromatic core of the molecule can be used to construct liquid crystals, where the specific substitution pattern would influence the mesophase behavior. The carboxylic acid group provides a convenient point for polymerization or attachment to other molecular units.

Synthesis of Novel Organic Scaffolds with Diverse Architectures

The unique combination of reactive sites on this compound allows it to be used in the synthesis of novel organic scaffolds with diverse and complex architectures. Beyond simple cross-coupling, the molecule can undergo a sequence of reactions to build intricate three-dimensional structures.

For instance, the carboxylic acid could be converted to an amide, and subsequent intramolecular reactions could be directed by the other substituents on the ring to form heterocyclic systems. The interplay between the different functional groups can be exploited to achieve regioselective transformations, enabling the construction of molecular frameworks that would be difficult to access through other synthetic routes. These novel scaffolds can then be used as cores for generating libraries of compounds for drug discovery and other applications.

Application in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules in the final steps of a synthesis to fine-tune their properties. acs.org The development of methodologies for C-H bond functionalization has been a major focus in this area. nih.gov Benzoic acid derivatives are particularly useful in this context, as the carboxylic acid group can act as a directing group, guiding a catalyst to a specific C-H bond on the aromatic ring (typically the ortho position) for functionalization. acs.org

While this compound itself would more likely be an intermediate than the complex molecule being functionalized, its structure exemplifies the type of substituted aromatic that can be created through LSF. Conversely, if this molecule were part of a larger, more complex structure, its existing C-H bonds could be targets for LSF reactions. For example, transition metal-catalyzed reactions could introduce new functional groups at the C-5 position, ortho to the methyl group, allowing for rapid diversification of the molecular structure to explore structure-activity relationships. acs.orgresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are fundamental for the separation of 3-Bromo-2-fluoro-6-methyl-benzoic acid from impurities or other components within a sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC, particularly in reverse-phase mode, is a robust technique for the analysis of benzoic acid derivatives. For this compound, a C18 column is typically effective for separation. The mobile phase composition is a critical parameter that can be optimized to achieve the desired resolution and retention time. A common approach involves a gradient or isocratic elution with a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The acidic nature of the carboxyl group means that pH control of the mobile phase is crucial to ensure consistent retention and peak shape. UV detection is commonly employed, with the detection wavelength set to the absorbance maximum of the compound, which is typically in the range of 200-300 nm for substituted benzoic acids. nih.govekb.eg

A study on the analysis of various commercial children's foods utilized an HPLC method with a C18 column and a mobile phase of acetate buffer (pH 4.4) and methanol (65:35) at a flow rate of 1 ml/min, with UV detection at 233 nm. nih.gov While this was for benzoic acid, similar starting conditions could be adapted for its halogenated derivatives. For halogenated benzoates, a liquid chromatography method coupled with isotope ratio mass spectrometry (LC/IRMS) has been developed using a C18 column and a potassium hydrogen phosphate buffer (150 mM, pH 7.0) as the mobile phase. nih.gov

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

ParameterValueRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reverse-phase separation of aromatic acids.
Mobile Phase A 0.1% Phosphoric acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good separation efficiency.
Gradient 70% A to 30% A over 20 minAllows for elution of a range of compounds with varying polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Detection UV at 230 nmAromatic compounds absorb in this region.
Injection Volume 10 µLStandard injection volume.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of this compound, although it typically requires derivatization to increase the volatility and thermal stability of the analyte. The carboxylic acid group is polar and can lead to poor peak shape and adsorption on the GC column. A common derivatization strategy involves converting the carboxylic acid to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.govnih.gov For instance, a method for determining various benzoic acids in human plasma involved derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of the derivatized this compound would exhibit a characteristic molecular ion peak and fragmentation pattern, allowing for its unambiguous identification.

Spectrometric Quantification Methods

Spectrometric methods, often coupled with chromatographic separation, are the primary means of quantifying this compound.

Mass Spectrometry (MS):

When coupled with GC or HPLC, mass spectrometry offers high selectivity and sensitivity for quantification. In GC-MS, the electron ionization (EI) mass spectrum would provide a unique fingerprint of the derivatized analyte. For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific ions characteristic of the compound of interest, thereby increasing sensitivity and reducing interference from the matrix. The molecular weight of this compound is 233.03 g/mol . nih.gov Its methyl ester would have a molecular weight of 247.06 g/mol . In an EI mass spectrum, one would expect to see the molecular ion peak and fragment ions corresponding to the loss of moieties such as -OCH3, -COOCH3, and Br.

In LC-MS, electrospray ionization (ESI) is a common ionization technique for polar molecules like benzoic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 231.94. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While primarily a structural elucidation tool, quantitative NMR (qNMR) can be used for the precise quantification of this compound without the need for a specific standard of the analyte itself, by using a certified internal standard of a different compound. The concentration of the analyte is determined by comparing the integral of a specific resonance signal of the analyte with the integral of a known amount of the internal standard. For this compound, the singlet from the methyl group protons would be a suitable signal for quantification in ¹H NMR. In ¹⁹F NMR, the single fluorine atom would give a distinct signal that could also be used for quantification.

Use as Internal Standards in Analytical Research

In analytical chemistry, an internal standard is a compound added in a constant amount to samples, the blank, and calibration standards. The use of an internal standard can correct for the loss of analyte during sample preparation and analysis. For a compound to be a good internal standard, it should be chemically similar to the analyte but chromatographically separable, and not present in the original sample.

Halogenated benzoic acids are potential candidates for use as internal standards in the analysis of other acidic compounds, particularly in GC-MS and LC-MS methods. Their structural similarity to many acidic analytes ensures similar behavior during extraction and derivatization. The presence of bromine and fluorine atoms provides a distinct mass spectrometric signature, making them easily distinguishable from many common analytes and matrix components. For example, Benzoic acid D(5) has been used as an internal standard for the quantification of benzoic acid. nih.gov By analogy, this compound could potentially serve as an internal standard in the analysis of other halogenated or non-halogenated aromatic acids, provided it is not present in the samples being analyzed and its chromatographic peak does not overlap with those of the target analytes. The choice of internal standard is highly method-specific and requires validation to ensure its suitability for a given application.

Advanced Research Perspectives and Unexplored Avenues for 3 Bromo 2 Fluoro 6 Methyl Benzoic Acid

Development of Novel Stereoselective Syntheses Involving the Compound

While the synthesis of 3-Bromo-2-fluoro-6-methyl-benzoic acid itself is a critical first step, a significant and largely unexplored research avenue is its use as a starting material in novel stereoselective syntheses. The development of catalytic asymmetric reactions that can differentiate between the prochiral faces of the benzoic acid or its derivatives could lead to the synthesis of valuable chiral molecules.

Future research could focus on the following areas:

Asymmetric Hydrogenation: The development of catalytic systems for the enantioselective hydrogenation of derivatives of this compound could yield chiral cyclohexanecarboxylic acids. These products, with their multiple stereocenters, could be valuable building blocks in medicinal chemistry and materials science.

Chiral Amide Synthesis: The carboxylic acid group can be readily converted to an amide. Subsequent stereoselective reactions, such as asymmetric alkylation or reduction of these amides, could be explored. The steric and electronic properties of the bromo, fluoro, and methyl substituents would likely play a crucial role in directing the stereochemical outcome of such transformations.

Organocatalytic Approaches: The use of chiral organocatalysts to promote stereoselective additions to the aromatic ring or transformations of the carboxylic acid group presents a promising area of investigation. For example, chiral Brønsted acids could be employed in reactions that proceed through carbocation intermediates, potentially leading to high levels of enantioselectivity.

Potential Stereoselective Reaction Catalyst Type Potential Chiral Product
Asymmetric Hydrogenation of DerivativesChiral Transition Metal ComplexesChiral Cyclohexanecarboxylic Acids
Asymmetric Alkylation of Amide DerivativesChiral Phase-Transfer CatalystsChiral α-Substituted Amides
Organocatalytic Michael AdditionChiral Amines or Brønsted AcidsChiral Functionalized Benzoic Acids

Investigation of Photo- and Electrocatalytic Transformations

The fields of photocatalysis and electrocatalysis offer powerful and sustainable methods for chemical synthesis. The specific substituents on this compound make it an intriguing candidate for investigation in these emerging areas.

Photocatalytic Transformations:

Visible-light photoredox catalysis could be employed to activate the C-Br bond for radical-based transformations. This could enable a range of functionalizations, including:

Arylation and Vinylation: Cross-coupling reactions with aryl or vinyl boronic acids or other organometallic reagents could be achieved under mild, light-driven conditions.

Fluoroalkylation: The introduction of fluoroalkyl groups is of significant interest in pharmaceutical and agrochemical research. Photocatalytic methods could facilitate the addition of these moieties to the aromatic ring.

Electrocatalytic Transformations:

Electrochemical methods provide an alternative for initiating redox reactions without the need for chemical oxidants or reductants.

Carboxylation Reactions: While the molecule already possesses a carboxylic acid group, electrochemical methods could be explored for the carboxylation of derivatives where the bromine atom has been removed or transformed.

Reductive Coupling: The C-Br bond could be selectively reduced electrochemically to generate an aryl radical, which could then participate in intra- or intermolecular coupling reactions.

Catalytic Method Potential Transformation Key Reactive Site
PhotocatalysisArylation, Vinylation, FluoroalkylationCarbon-Bromine Bond
ElectrocatalysisReductive Coupling, Carboxylation of DerivativesCarbon-Bromine Bond

Rational Design of Derivatives for Specific Chemical Properties

The rational design and synthesis of derivatives of this compound could lead to molecules with tailored electronic, optical, or biological properties. The existing functional groups provide multiple handles for modification.

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other functional groups can dramatically alter the molecule's properties. For instance, the synthesis of amides with fluorescent moieties could lead to new chemical sensors.

Cross-Coupling at the Bromine Position: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups.

Functionalization of the Methyl Group: The methyl group could potentially be functionalized through free-radical halogenation followed by nucleophilic substitution, opening up another avenue for derivatization.

Derivative Type Synthetic Strategy Potential Property
Amide DerivativesAmide coupling with functionalized aminesFluorescence, Biological Activity
Biaryl DerivativesSuzuki or Stille couplingAltered Electronic Properties
Benzyl-functionalized DerivativesRadical halogenation and substitutionNew Reactive Handles

Exploration of Self-Assembly and Supramolecular Chemistry

The presence of a carboxylic acid group, a halogen atom, and an aromatic ring makes this compound a promising candidate for studies in self-assembly and supramolecular chemistry.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable synthons, such as the classic carboxylic acid dimer.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. The interplay between hydrogen and halogen bonding could lead to the formation of complex and well-defined supramolecular architectures. nih.govacs.org

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, further stabilizing supramolecular assemblies.

Research in this area could involve co-crystallization with other molecules to form novel co-crystals with unique properties. The study of these non-covalent interactions is fundamental to crystal engineering and the design of new materials. nih.govacs.org

Non-Covalent Interaction Participating Moiety Potential Supramolecular Structure
Hydrogen BondingCarboxylic AcidDimers, Chains, Sheets
Halogen BondingBromine AtomChains, Networks
π-π StackingAromatic RingStacked Arrays

Emerging Trends in Benzoic Acid Functionalization

Recent advances in synthetic methodology have opened up new possibilities for the functionalization of benzoic acids. These emerging trends could be applied to this compound to create novel derivatives and explore new reactivity.

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical approach to synthesis. nih.govacs.orgresearchgate.net Research could target the selective activation of the C-H bonds on the aromatic ring, guided by the existing substituents. For example, directing groups could be employed to achieve meta-C-H olefination or acetoxylation. nih.govresearchgate.net

Decarboxylative Coupling: The carboxylic acid group itself can be used as a handle in decarboxylative cross-coupling reactions, allowing for its replacement with other functional groups.

Late-Stage Functionalization: The principles of late-stage functionalization, which are crucial in drug discovery, could be applied to introduce fluorine or other groups into complex molecules derived from this compound.

Functionalization Trend Potential Application Significance
C-H FunctionalizationDirect introduction of new substituentsHigh Atom Economy
Decarboxylative CouplingReplacement of the carboxylic acid groupVersatile Synthetic Handle
Late-Stage FunctionalizationModification of complex derivativesDrug Discovery Applications

Q & A

Q. What are the key considerations in designing a synthesis route for 3-Bromo-2-fluoro-6-methyl-benzoic acid?

  • Methodological Answer : Synthesis routes for halogenated benzoic acids typically involve sequential functionalization of the aromatic ring. For this compound:

Starting Material Selection : Begin with a substituted benzoic acid precursor, such as 2-fluoro-6-methylbenzoic acid.

Bromination : Introduce bromine at the 3-position using brominating agents (e.g., Br₂ with FeBr₃ as a catalyst). Temperature control (e.g., 0–25°C) is critical to minimize side reactions like di-substitution .

Purification : Use recrystallization or column chromatography to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .

  • Key Variables : Catalyst purity, solvent polarity, and reaction time significantly impact yield.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions. For example, the methyl group at position 6 will show a singlet, while fluorine and bromine induce distinct splitting patterns .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₅BrFO₂: ~246.93 g/mol) .

HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting data on reaction yields in halogenated benzoic acid syntheses be analyzed and resolved?

  • Methodological Answer : Conflicting yields often arise from variations in reaction conditions. To address this:

Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions .

Contradiction Analysis : Compare literature protocols. For instance, hydroxylation in required NaOH under controlled conditions, while methoxylation in used NaOCH₃. Adjust protecting groups (e.g., acetyl for -OH) to improve regioselectivity .

Reproducibility Checks : Replicate reactions with strict control of moisture and oxygen levels, which can deactivate catalysts like FeBr₃ .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions for brominated benzoic acids?

  • Methodological Answer : Regioselectivity is governed by directing effects of substituents:

Steric and Electronic Effects : The methyl group (position 6) is weakly ortho/para-directing, while fluorine (position 2) is meta-directing. Bromination at position 3 is favored due to the combined electronic effects of fluorine and the carboxylic acid group .

Catalyst Tuning : Use Lewis acids like FeBr₃ to stabilize transition states. For competing substituents, employ transient protecting groups (e.g., esterification of -COOH to reduce deactivation) .

Computational Modeling : Predict substitution patterns using DFT calculations to map electron density and reaction pathways .

Q. How can this compound be utilized in enzyme interaction studies?

  • Methodological Answer : Its structural analogs (e.g., 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride) are used to probe enzyme-substrate interactions:

Inhibition Assays : Test competitive inhibition by varying substrate concentrations and measuring kinetic parameters (Km, Vmax) .

Fluorescent Tagging : Introduce a fluorescent probe at the carboxylic acid group to track binding via Förster resonance energy transfer (FRET) .

Crystallography : Co-crystallize the compound with target enzymes (e.g., oxidoreductases) to resolve binding modes at the active site .

Notes on Evidence Contradictions

  • Synthesis Routes : uses hydroxylation post-bromination, while employs methoxylation. These differences highlight the need for protecting group strategies when targeting specific functionalizations.
  • Biological Activity : and suggest enzyme modulation potential, but direct studies on this compound are lacking. Researchers must validate activity via targeted assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.